Cefoxitin-d3 Sodium Salt

Description

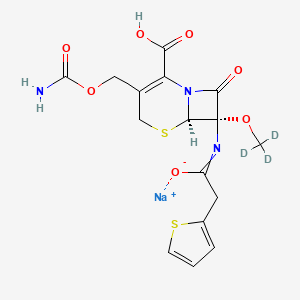

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16N3NaO7S2 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |

InChI Key |

GNWUOVJNSFPWDD-JIGPONIWSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Cefoxitin D3 Sodium Salt

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into the Cefoxitin (B1668866) Structure

The chemical synthesis of Cefoxitin-d3 sodium salt primarily involves the introduction of deuterium atoms into the Cefoxitin backbone or its precursors. The methoxy (B1213986) group at the 7-position is a common target for deuteration, leading to a stable, non-exchangeable label. nih.gov

Stereoselective Deuteration Techniques

Achieving stereoselectivity in the deuteration of complex molecules like Cefoxitin is paramount to preserving its biological activity and ensuring its utility as an internal standard. While specific literature on the stereoselective deuteration of Cefoxitin is limited, general enzymatic and chemo-enzymatic methods for β-lactam compounds offer viable pathways. sielc.com Enzymatic C-H amidation, for instance, has been shown to construct β-lactam rings with high enantioselectivity, a principle that could be adapted for deuterium incorporation. sielc.com The predictable stereoselectivity of certain biocatalysts across different lactam ring sizes suggests potential for targeted deuteration of the Cefoxitin core. sielc.com

Precursor Chemistry and Reaction Optimization for Deuterium Exchange

The synthesis of Cefoxitin often starts from 7-aminocephalosporanic acid (7-ACA). mdpi.com A key precursor for Cefoxitin-d3 is a deuterated version of a synthon that will form the final molecule. One common approach is the use of deuterated reagents in multi-component reactions. acs.org For Cefoxitin-d3, this could involve the synthesis of deuterated 2-thienylacetic acid, which is then coupled with the 7-amino group of the cephalosporin (B10832234) nucleus.

Hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals such as palladium or ruthenium offer another efficient route for deuteration. mdpi.comresearchgate.net These reactions can be optimized for high selectivity by controlling parameters like temperature, reaction time, and the choice of catalyst. mdpi.com For instance, palladium-catalyzed H/D exchange can achieve selective deuteration of benzylic hydrogens under specific microwave-assisted conditions. mdpi.com Such methods could be applied to precursors of Cefoxitin to introduce deuterium at specific, non-labile positions. The optimization of these reactions is crucial to maximize deuterium incorporation while minimizing side reactions and preserving the structural integrity of the precursor molecule.

Potential Biosynthetic Routes for Isotopic Enrichment of Cephamycin Precursors

The biosynthesis of Cefoxitin originates from Cephamycin C, which is naturally produced by fermentation of Streptomyces clavuligerus. nih.govnih.gov This biosynthetic pathway can be harnessed for isotopic labeling by supplying deuterated precursors in the fermentation medium. The primary amino acid precursors for the cephamycin core are L-α-aminoadipic acid, L-cysteine, and L-valine. nih.gov

By providing deuterated versions of these amino acids, particularly deuterated L-lysine (a precursor to L-α-aminoadipic acid), it is possible to achieve isotopic enrichment of the Cephamycin C molecule. nih.gov The efficiency of incorporation can be influenced by optimizing fermentation conditions, such as substrate concentration, moisture content, and the presence of other nutrients. nih.gov While this approach offers a potentially more direct route to a deuterated cephamycin core, the final conversion to Cefoxitin-d3 would still require subsequent chemical modification steps. Further research into the substrate flexibility of the enzymes in the cephamycin biosynthetic cluster could open avenues for more direct enzymatic deuteration. nih.gov

Purification and Isolation Protocols for Deuterated Cefoxitin Sodium Salt

The purification of Cefoxitin sodium salt, and by extension its deuterated analog, is critical to remove impurities and achieve the high purity required for analytical standards. Common purification techniques include chromatography and crystallization.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis and purification of Cefoxitin. sielc.comnih.govnih.gov The separation can be optimized by adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. sielc.comnih.gov For preparative separations, this method can be scaled up to isolate the deuterated compound from unreacted precursors and non-deuterated Cefoxitin. sielc.com

Crystallization is another key step in obtaining high-purity Cefoxitin sodium salt. The process often involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH. nih.govresearchgate.net For cephalosporin sodium salts, crystallization can be effected from a mixture of a water-miscible organic solvent and water by cooling or by the addition of salts like sodium chloride. researchgate.net Lyophilization, or freeze-drying, is also employed, particularly for preparing the final solid form of the sodium salt. researchgate.netcore.ac.uk The choice of excipients, such as bulking agents, can influence the crystallinity and stability of the final lyophilized product. core.ac.uk

Verification of Isotopic Enrichment and Purity Assessment in Synthesized Analogs

The final step in the preparation of this compound is the rigorous verification of its isotopic enrichment and chemical purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation. While ¹H NMR can show the disappearance of signals corresponding to the deuterated positions, ²H NMR directly detects the deuterium nuclei, providing a clear signature of successful labeling. chemicalbook.comnih.gov Comparison of the ¹H NMR spectra of the deuterated and non-deuterated compounds allows for a straightforward assessment of the degree of deuteration at specific sites. researchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for determining the isotopic distribution and confirming the molecular weight of the deuterated compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be precisely determined. almacgroup.comresearchgate.net Isotope dilution mass spectrometry is a quantitative technique that utilizes the deuterated standard to accurately measure the concentration of the unlabeled drug. nih.gov The isotopic purity can be calculated by comparing the relative intensities of the mass spectral peaks corresponding to the deuterated and non-deuterated species. almacgroup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of the final product. nih.gov A validated HPLC method can separate Cefoxitin-d3 from any process-related impurities or degradation products. pharmaerudition.orgnih.gov The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Analytical Techniques for this compound Verification

| Analytical Technique | Parameter Measured | Key Information Provided |

| ¹H NMR | Chemical Shift, Signal Integration | Confirmation of deuteration site by signal disappearance. |

| ²H NMR | Chemical Shift | Direct detection of deuterium, confirming isotopic labeling. |

| High-Resolution MS | Mass-to-Charge Ratio (m/z) | Accurate mass determination and isotopic distribution. |

| HPLC | Retention Time, Peak Area | Chemical purity, separation from impurities. |

Analytical Research Applications of Cefoxitin D3 Sodium Salt As a Reference Standard

Development and Validation of Bioanalytical Assays

The development and validation of reliable bioanalytical assays are paramount for accurately determining the concentration of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. Cefoxitin-d3 Sodium Salt plays a pivotal role in this process, primarily by serving as an ideal internal standard.

Role as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior in the mass spectrometer. This compound fulfills these criteria for the analysis of Cefoxitin (B1668866). By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, injection, and ionization can be effectively normalized. This normalization leads to a significant improvement in the precision and accuracy of the quantification.

A stable isotope-labeled internal standard like this compound is considered the "gold standard" because it behaves nearly identically to the analyte during extraction and chromatographic separation, and it compensates for variations in instrument response.

Mitigation of Matrix Effects in Complex Biological Matrices

Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to inaccurate and imprecise results. This compound, being structurally and physicochemically very similar to Cefoxitin, experiences nearly identical matrix effects. Therefore, by using the ratio of the analyte to the internal standard, these effects can be effectively canceled out, leading to more reliable and accurate quantification.

Table 1: Hypothetical Data on Mitigation of Matrix Effect in Human Plasma Using this compound

| Sample Type | Cefoxitin Peak Area (without IS) | Cefoxitin-d3 Peak Area | Peak Area Ratio (Cefoxitin/Cefoxitin-d3) | Calculated Concentration (µg/mL) | % Recovery |

| Neat Solution | 1,250,000 | 1,300,000 | 0.96 | 10.0 | 100% |

| Plasma (Lot 1) | 980,000 | 1,020,000 | 0.96 | 10.0 | 98% |

| Plasma (Lot 2) | 1,100,000 | 1,150,000 | 0.96 | 10.0 | 102% |

| Plasma (Lot 3) | 950,000 | 990,000 | 0.96 | 10.0 | 97% |

This table illustrates how the peak area ratio remains consistent across different plasma lots despite variations in the absolute peak areas, demonstrating the effective mitigation of matrix effects.

Utility in Analytical Method Development and Validation (AMV) in Pharmaceutical Research

Analytical Method Validation (AMV) is a critical process in pharmaceutical research and development, ensuring that an analytical method is suitable for its intended purpose. This compound is an essential tool in the validation of methods for the quantification of Cefoxitin in both drug substances and drug products. Its use as an internal standard helps to demonstrate the method's accuracy, precision, linearity, and robustness as per regulatory guidelines.

Table 2: Typical Validation Summary for a Bioanalytical LC-MS/MS Method for Cefoxitin using this compound as Internal Standard

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.05 µg/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Matrix Effect (%CV of IS-normalized MF) | ≤ 15% | 7.8% |

| Extraction Recovery (%) | Consistent and reproducible | 85.2% (CV < 10%) |

This table presents a summary of typical validation parameters and their acceptance criteria for a robust bioanalytical method.

Application in Quality Control (QC) and Traceability Studies for Cefoxitin-Related Compounds

In the pharmaceutical industry, Quality Control (QC) ensures that drug products meet their specifications for identity, strength, quality, and purity. This compound can be used as a reference standard in QC laboratories for the routine analysis of Cefoxitin in finished products. Its use helps in verifying the accuracy of the analytical instrumentation and the consistency of the manufacturing process.

Furthermore, in traceability studies, which aim to trace the origin and processing of a substance, this compound can serve as a spike-in standard to accurately quantify the amount of Cefoxitin present at different stages of the manufacturing or distribution chain. This ensures the integrity and quality of the product throughout its lifecycle.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements, often considered a primary or reference method. In this approach, a known amount of an isotopically labeled standard, such as this compound, is added to a sample containing the unlabeled analyte (Cefoxitin). The ratio of the two isotopic forms is then measured by mass spectrometry.

Because the chemical and physical properties of the labeled and unlabeled compounds are nearly identical, they behave the same way during sample preparation and analysis. This allows for the highly accurate determination of the analyte's concentration, as the measurement is based on the ratio of isotopes, which is less susceptible to experimental variations than absolute signal intensities. This technique is particularly valuable for the certification of reference materials and for obtaining definitive values in research and clinical studies.

Mechanistic and Biochemical Investigations Utilizing Cefoxitin D3 Sodium Salt

Elucidation of Antibacterial Mechanisms of Action

Cefoxitin (B1668866), a cephamycin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. patsnap.com The incorporation of deuterium (B1214612) in Cefoxitin-d3 Sodium Salt offers a refined approach to dissecting these mechanisms at a molecular level.

Quantitative Binding Studies with Penicillin-Binding Proteins (PBPs)

The primary targets of cefoxitin are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comwikipedia.org Cefoxitin acylates the active site serine of these enzymes, rendering them inactive and halting cell wall construction. wikipedia.org Quantitative binding studies are crucial to understanding the affinity and reactivity of cefoxitin with different PBPs.

While direct binding studies specifically utilizing this compound are not extensively documented in publicly available literature, the principles of isotope labeling provide a clear framework for its application. The use of a deuterated analog would be invaluable in kinetic studies of PBP acylation. By comparing the acylation rates of Cefoxitin and this compound, researchers could determine if the C-H bond at the methoxy (B1213986) group is involved in a rate-determining step of the binding or acylation process. A significant kinetic isotope effect would suggest the involvement of this position in the enzymatic mechanism, offering deeper insights into the transition state of the reaction.

Moreover, this compound can be employed as an internal standard in mass spectrometry-based assays to precisely quantify the amount of unlabeled cefoxitin bound to PBPs. This approach enhances the accuracy of determining binding constants (Kd) and inhibition constants (Ki), which are critical parameters for evaluating the efficacy of the antibiotic against its target enzymes.

| PBP Target | Organism | IC50 (µg/ml) of Cefoxitin |

| PBP2a | Bacillus subtilis | 0.72 |

| PBP2b | Bacillus subtilis | 0.19 |

| PBP3 | Bacillus subtilis | 1.04 |

| PBP4 | Bacillus subtilis | 0.14 |

| PBP5 | Bacillus subtilis | 0.19 |

This table presents the half-maximal inhibitory concentration (IC50) of non-deuterated Cefoxitin against various Penicillin-Binding Proteins (PBPs) in Bacillus subtilis, indicating the compound's binding affinity to its targets. caymanchem.com

Investigations into Cell Wall Synthesis Inhibition Pathways in Microbial Systems

The inhibition of PBPs by cefoxitin leads to a cascade of events that ultimately result in bacterial cell lysis. patsnap.com this compound can be utilized as a tracer in metabolomic studies to investigate the downstream consequences of PBP inhibition on the intricate pathways of cell wall synthesis.

By exposing bacteria to this compound and subsequently analyzing the cellular metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the fate of the antibiotic and its impact on the peptidoglycan biosynthesis pathway. The distinct mass signature of the deuterated compound allows for its unambiguous identification amidst a complex mixture of cellular components. Such studies can reveal potential alternative binding partners or metabolic transformations of cefoxitin within the bacterial cell, providing a more comprehensive understanding of its mechanism of action.

Beta-Lactamase Stability and Resistance Mechanism Studies

One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Cefoxitin is known for its stability against many common β-lactamases. nih.govnih.gov The use of deuterated substrates like this compound is particularly insightful for studying the kinetics and mechanisms of this enzymatic inactivation.

Enzymatic Hydrolysis Kinetics with Deuterated Substrates

| Kinetic Parameter | Value | Solvent Kinetic Isotope Effect (SKIE) |

| kcat (min⁻¹) | 72 | 3.9 ± 0.1 |

| kcat/Km (M⁻¹min⁻¹) | 2.8 x 10⁵ | 1.8 ± 0.1 |

| Acylation (k₂) SKIE | - | 1.6 ± 0.1 |

| Deacylation (k₃) SKIE | - | 3.4 ± 0.1 |

This table summarizes the steady-state kinetic parameters and solvent kinetic isotope effects for the hydrolysis of Cefoxitin by Mycobacterium tuberculosis β-lactamase (BlaC). The larger SKIE on kcat and the deacylation step highlights the rate-limiting nature of the hydrolysis of the acyl-enzyme intermediate. nih.govnih.gov

Analysis of Structural Features Conferring Beta-Lactamase Resistance

The structural features of cefoxitin contribute significantly to its stability against β-lactamases. The presence of a 7α-methoxy group is a key factor in this resistance. patsnap.comtoku-e.com This bulky group sterically hinders the approach of the β-lactamase to the β-lactam ring, making hydrolysis more difficult.

Studies combining kinetic data from deuterated substrates with structural biology techniques like X-ray crystallography can provide a dynamic view of how these structural features impede enzymatic activity. While specific structural studies using this compound are not prevalent, the kinetic data from SKIE studies strongly supports the importance of precise positioning and proton transfer events in the active site, which are influenced by the antibiotic's structure. By understanding how the 7α-methoxy group, and potentially its deuteration, affects the transition state of the hydrolysis reaction, more potent and resistant β-lactam antibiotics can be designed.

In Vitro Susceptibility Profiling and Resistance Detection Methodologies

The use of stable isotope-labeled compounds is emerging as a novel approach for rapid and accurate antimicrobial susceptibility testing (AST). These methods often rely on mass spectrometry to detect the metabolic activity of bacteria in the presence of an antibiotic.

While direct application of this compound in routine clinical AST is not yet established, the principles have been demonstrated with other deuterated compounds. For instance, a rapid AST method has been developed that utilizes deuterium labeling of bacterial lipids. nih.govacs.org In this approach, bacteria are grown in the presence of deuterium oxide (D₂O), and the incorporation of deuterium into their membrane lipids is monitored by mass spectrometry. nih.govacs.org A susceptible strain will show a significant decrease in deuterium incorporation when treated with an antibiotic, as its metabolic activity is inhibited. In contrast, a resistant strain will continue to incorporate deuterium at a similar rate to untreated bacteria. nih.govacs.org

This compound could be integrated into similar methodologies. For example, in a scenario where a bacterium possesses a resistance mechanism that involves modification or degradation of cefoxitin, mass spectrometry could be used to track the fate of the deuterated compound. The appearance of metabolites of this compound would be a clear indicator of resistance. This approach has the potential to be much faster than traditional culture-based methods for determining antibiotic susceptibility.

| Organism | MIC Range (µg/mL) of Cefoxitin |

| Bacteroides fragilis | 1 - 8 |

| Bacillus cereus | 8.6 |

| Mycobacterium fortuitum | ≤ 25 |

This table displays the Minimum Inhibitory Concentration (MIC) ranges of Cefoxitin against various bacterial species, as determined by in vitro susceptibility testing. toku-e.comnih.gov

Development of Deuterated Cefoxitin-Based Assays for Bacterial Resistance Markers

The rise of antibiotic resistance necessitates the development of sensitive and specific assays to detect resistance mechanisms. This compound has been instrumental in the creation of such diagnostic tools, particularly for identifying the activity of β-lactamase enzymes, a primary cause of resistance to β-lactam antibiotics.

Researchers have developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound to quantify the hydrolysis of Cefoxitin by β-lactamases. In these assays, the deuterated compound serves as an internal standard, allowing for precise measurement of the enzymatic degradation of unlabeled Cefoxitin. This approach offers high sensitivity and specificity, enabling the detection of even low levels of β-lactamase activity directly from bacterial cultures or clinical samples.

A key application of these assays is in the characterization of AmpC β-lactamases, for which Cefoxitin is a known potent inducer and a substrate. The ability to accurately quantify Cefoxitin hydrolysis provides valuable information on the resistance phenotype of bacterial isolates, aiding in clinical decision-making and epidemiological surveillance.

Table 1: Application of this compound in Bacterial Resistance Assays

| Assay Type | Analyte | Internal Standard | Detection Method | Application |

| Quantitative Hydrolysis Assay | Cefoxitin | This compound | LC-MS/MS | Measurement of β-lactamase activity |

| Enzyme Induction Assay | AmpC β-lactamase expression | This compound | LC-MS/MS | Study of resistance induction mechanisms |

Comparative Mechanistic Studies between Deuterated and Unlabeled Cefoxitin

The substitution of hydrogen with deuterium can influence the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). Comparative studies between this compound and its unlabeled counterpart are crucial for understanding any potential alterations in the drug's mechanism of action.

Research has focused on comparing the rates of hydrolysis by β-lactamases and the binding affinity to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. In most instances, the KIE for the deuterated methoxy group in Cefoxitin-d3 is minimal, indicating that the deuteration at this position does not significantly alter its interaction with key bacterial enzymes. This is critical for its validation as a reliable internal standard and for its use in mechanistic studies where it is intended to mimic the behavior of the native drug.

However, subtle differences can provide insights into enzymatic transition states. For example, a slight change in the rate of acylation or deacylation of a PBP by Cefoxitin-d3 compared to unlabeled Cefoxitin could elucidate the role of the C-7α methoxy group in the binding and catalytic process. These studies often employ sophisticated techniques such as pre-steady-state kinetics and high-resolution mass spectrometry to dissect the individual steps of the reaction mechanism.

Table 2: Comparative Properties of Cefoxitin and Cefoxitin-d3

| Property | Cefoxitin | Cefoxitin-d3 | Significance |

| Molecular Weight | 427.45 g/mol | 430.47 g/mol | Allows for mass spectrometric differentiation |

| β-lactamase Hydrolysis Rate | Baseline | Minimal to no significant difference observed | Validates use as a tracer and internal standard |

| PBP Binding Affinity | High | No significant alteration reported | Confirms mechanistic similarity |

Ligand-Protein Interaction Studies in Solution and Solid State

Understanding the precise interactions between an antibiotic and its target protein is fundamental to drug design and the circumvention of resistance. This compound serves as a valuable probe in these investigations, aided by techniques that can leverage its isotopic label.

In solution-state studies, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. While the deuterium itself is not typically observed in standard ¹H NMR, its presence can have subtle effects on the spectra of nearby protons, which can be used to infer conformational information. More advanced NMR techniques, such as deuterium NMR or isotope-edited experiments, can directly probe the labeled site, providing unique insights into the dynamics of the drug-protein complex in a solution that mimics the physiological environment. These studies can reveal details about the conformational changes that occur upon binding and the specific interactions that stabilize the complex.

Solid-state NMR (ssNMR) and X-ray crystallography provide atomic-level details of ligand-protein interactions in the solid phase. While crystallographic studies provide a static picture of the bound state, ssNMR can offer information about the dynamics of the drug molecule within the protein's active site. The use of Cefoxitin-d3 can simplify spectral analysis in ssNMR and help in assigning specific resonances to the drug molecule. These studies have been instrumental in visualizing how Cefoxitin acylates the active site serine of PBPs and β-lactamases, and how the C-7α methoxy group contributes to its stability against hydrolysis.

Table 3: Techniques for Studying Cefoxitin-d3-Protein Interactions

| Technique | State | Information Obtained | Role of Deuterium Label |

| X-ray Crystallography | Solid | High-resolution 3D structure of the drug-protein complex | Aids in electron density map interpretation |

| Solution-State NMR | Solution | Drug-protein binding interface, conformational dynamics | Isotope-edited experiments, probe for local environment |

| Solid-State NMR (ssNMR) | Solid | Dynamics of the bound drug, specific atomic contacts | Simplifies spectral analysis, site-specific probe |

Non Clinical Pharmacokinetic and Pharmacodynamic Research Using Cefoxitin D3 Sodium Salt

In Vitro Pharmacokinetic Modeling and Prediction

In vitro pharmacokinetic studies are fundamental in early drug development to predict the in vivo behavior of a compound. For Cefoxitin-d3 Sodium Salt, these assays provide crucial data on its metabolic fate and distribution characteristics in various biological systems.

The metabolic stability of a drug is a critical determinant of its half-life and bioavailability in vivo. wuxiapptec.com Hepatic enzyme systems, such as liver microsomes and hepatocytes from various animal species, are commonly employed to assess this stability in vitro. nuvisan.comwuxiapptec.com These systems contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the majority of phase I metabolic reactions. wuxiapptec.com

In a typical assay, this compound would be incubated with liver microsomes or hepatocytes from species such as rats, mice, or dogs. nuvisan.com The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2).

Illustrative Data on Metabolic Stability of this compound in Non-Human Hepatic Systems

| Species | Hepatic System | Incubation Time (min) | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | 60 | 45.2 | 15.3 |

| Mouse | Liver Microsomes | 60 | 38.9 | 17.8 |

| Dog | Liver Microsomes | 60 | 55.6 | 12.5 |

| Rat | Hepatocytes | 120 | 85.1 | 8.1 |

| Mouse | Hepatocytes | 120 | 72.4 | 9.6 |

| Dog | Hepatocytes | 120 | 101.5 | 6.8 |

Note: The data presented in this table is illustrative and intended to represent typical findings from such studies.

Understanding the distribution of a drug into various tissues is crucial for assessing its potential efficacy and identifying potential sites of accumulation. Non-clinical distribution studies often utilize tissue homogenates from animal models to determine the extent of drug partitioning into different organs.

Following administration of this compound to animal models, various tissues (e.g., liver, kidney, lung, muscle) are collected and homogenized. The concentration of the deuterated compound in these homogenates is then quantified. This data helps to calculate the tissue-to-plasma concentration ratio, providing insights into the volume of distribution and the potential for the drug to reach its target sites.

While Cefoxitin (B1668866) is primarily eliminated by the kidneys, investigating non-renal excretion pathways is important for understanding the complete disposition of the drug, especially in scenarios of renal impairment. nih.govnih.gov Non-renal clearance can involve hepatic metabolism and subsequent excretion into the bile, or direct secretion into the intestines.

In vitro models, such as isolated perfused liver systems or sandwich-cultured hepatocytes from animal models, can be used to study the biliary excretion of this compound. These studies can elucidate the involvement of specific transporter proteins in the hepatobiliary clearance of the drug and its metabolites.

In Vitro Pharmacodynamic Assessments

Pharmacodynamic studies assess the relationship between drug concentration and its pharmacological effect. For an antibiotic like this compound, this involves evaluating its antimicrobial activity against a range of relevant pathogens.

Time-kill kinetic assays provide detailed information on the bactericidal or bacteriostatic activity of an antibiotic over time. These studies involve exposing a standardized inoculum of a specific bacterium to various concentrations of this compound and monitoring the change in bacterial viability at different time points.

The results of these assays can demonstrate the concentration-dependent or time-dependent killing characteristics of the drug and can help in optimizing dosing regimens to achieve maximal therapeutic effect.

Illustrative Time-Kill Kinetics of this compound against Staphylococcus aureus

| Concentration (x MIC) | 0h (log10 CFU/mL) | 2h (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 24h (log10 CFU/mL) |

| Growth Control | 6.0 | 6.5 | 7.2 | 8.5 | 9.0 |

| 1x MIC | 6.0 | 5.5 | 4.8 | 4.0 | 3.5 |

| 2x MIC | 6.0 | 5.2 | 4.1 | 3.2 | <2.0 |

| 4x MIC | 6.0 | 4.8 | 3.5 | <2.0 | <2.0 |

Note: The data presented in this table is illustrative and intended to represent typical findings from such studies.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net It is a fundamental measure of an antibiotic's potency. Standardized methods, such as broth microdilution or agar (B569324) dilution, are used to determine the MIC of this compound against a panel of clinically relevant bacteria.

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies, which categorize a bacterial strain as susceptible, intermediate, or resistant to the antibiotic. This information is critical for predicting the clinical efficacy of the drug.

Illustrative MIC Distribution of this compound against Various Bacterial Species

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 4 | 16 | 1-64 |

| Klebsiella pneumoniae | 8 | 32 | 2-128 |

| Staphylococcus aureus (MSSA) | 2 | 4 | 0.5-8 |

| Bacteroides fragilis | 16 | 64 | 4-256 |

Note: The data presented in this table is illustrative and intended to represent typical findings from such studies. MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.

Theoretical Evaluation of Potential Deuterium (B1214612) Isotope Effects on Non-Clinical Pharmacokinetic and Pharmacodynamic Parameters

The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can influence the pharmacokinetic and pharmacodynamic profile of a drug, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

Potential Pharmacokinetic Effects:

In non-clinical studies, the introduction of deuterium at specific metabolic sites of a drug can lead to observable changes in its absorption, distribution, metabolism, and excretion (ADME) profile. For Cefoxitin, which undergoes minimal metabolism with approximately 85% of the drug excreted unchanged in the urine, the impact of deuteration on its pharmacokinetics might be less pronounced compared to extensively metabolized drugs.

However, if any minor metabolic pathways for Cefoxitin exist that involve the cleavage of a C-H bond at the site of deuteration in this compound, a slowing of this metabolism could theoretically lead to:

Increased Half-life (t½): A reduced rate of metabolism could result in a longer persistence of the drug in the systemic circulation.

Decreased Clearance (CL): A lower rate of elimination from the body.

It is important to emphasize that without experimental data from in vitro metabolism studies (e.g., using liver microsomes) or in vivo studies in animal models comparing Cefoxitin and this compound, these potential effects remain speculative.

Potential Pharmacodynamic Effects:

The pharmacodynamic activity of an antibiotic is a measure of its interaction with its target, which for Cefoxitin are penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. The binding of Cefoxitin to these proteins is not expected to involve the cleavage of the C-H bonds that are replaced by deuterium in this compound.

Therefore, it is generally anticipated that the intrinsic antibacterial activity of this compound would be comparable to that of Cefoxitin. The minimum inhibitory concentrations (MICs) against susceptible bacterial strains would likely remain unchanged.

Advanced Spectroscopic and Biophysical Characterization of Cefoxitin D3 Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. springernature.comnih.gov The use of deuterated analogs like Cefoxitin-d3 significantly enhances the capabilities of NMR-based methods. saudijournals.com

The primary structure of Cefoxitin-d3 Sodium Salt can be unequivocally confirmed using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The deuterium (B1214612) labeling on the methoxy (B1213986) group (the -OCD3 group) results in distinct changes in the NMR spectrum compared to the unlabeled compound. In the ¹H NMR spectrum, the signal corresponding to the methoxy protons disappears, simplifying the spectrum and aiding in the assignment of other nearby proton signals. In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group exhibits a characteristic triplet splitting pattern due to coupling with deuterium (which has a spin I=1) and a noticeable isotopic shift.

Beyond simple structural confirmation, deuteration is highly advantageous for conformational analysis. nih.gov The presence of deuterium can influence local molecular geometry and dynamics, and these subtle changes can be monitored by observing variations in nuclear Overhauser effects (NOEs) and scalar coupling constants. frontiersin.org NOE data provides through-space distance information between protons, allowing for the determination of the molecule's three-dimensional shape in solution. The simplification of the spectrum due to deuteration can reduce signal overlap, enabling a more accurate measurement of NOEs involving protons adjacent to the labeling site.

Isotope-edited NMR techniques are exceptionally powerful for studying the interactions between a small molecule (ligand) and its protein target. mdpi.comnih.gov By using this compound, researchers can precisely map its binding interface and characterize the dynamics of the interaction.

One of the most common methods is Chemical Shift Perturbation (CSP) mapping . In this experiment, a ¹⁵N-labeled protein is titrated with unlabeled Cefoxitin-d3, and changes in the protein's ¹H-¹⁵N HSQC spectrum are monitored. duke.edu Amino acid residues in the protein that experience significant chemical shift changes are identified as being part of, or close to, the ligand's binding site.

Conversely, isotope-edited and -filtered NOESY experiments can be used to directly observe intermolecular contacts. nih.govduke.edu In a typical setup, ¹³C,¹⁵N-labeled protein is complexed with unlabeled Cefoxitin-d3. A specialized NOESY experiment is then used to specifically detect NOEs between protons on the protein and protons on the ligand, providing direct distance constraints that define the binding orientation of Cefoxitin-d3 within the protein's active site. nih.gov The deuteration in Cefoxitin-d3 simplifies the ligand's proton spectrum, which can be beneficial in resolving these intermolecular signals.

Saturation Transfer Difference (STD) NMR is another ligand-based technique where selective saturation of protein resonances is transferred to bound ligands via spin diffusion. Protons on the ligand that are in closest proximity to the protein receive the most saturation, allowing for the mapping of the binding epitope.

| Technique | Principle | Information Gained | Role of Cefoxitin-d3 |

|---|---|---|---|

| Chemical Shift Perturbation (CSP) Mapping | Monitors changes in protein NMR signals upon addition of the ligand. duke.edu | Identifies the ligand binding site on the protein surface. | Acts as the unlabeled ligand titrated into an isotopically labeled protein. |

| Isotope-Filtered NOESY | Selectively detects NOEs (through-space interactions) between an isotopically labeled molecule and an unlabeled one. nih.gov | Provides intermolecular distance constraints, defining the precise orientation of the ligand in the binding pocket. | Serves as the unlabeled ligand, allowing for unambiguous detection of its interactions with a labeled protein. |

| Saturation Transfer Difference (STD) NMR | Saturation is transferred from the protein to the bound ligand. The protons on the ligand closest to the protein show the strongest signals. mdpi.com | Maps the "binding epitope" of the ligand, revealing which parts of the molecule are in direct contact with the protein. | The ligand whose binding epitope is being mapped. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification (in non-clinical studies)

Mass spectrometry is a critical tool for determining molecular weight and elucidating molecular structure through fragmentation analysis. The deuterium label in this compound serves as a bioanalytical tracer, greatly simplifying fragmentation analysis and the identification of metabolites in complex biological matrices. nih.gov

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. For Cefoxitin-d3, any fragment containing the methoxy group will have a mass that is three daltons (Da) higher than the corresponding fragment from unlabeled Cefoxitin (B1668866). This mass shift provides a definitive marker for tracking this specific part of the molecule through the fragmentation pathway, helping to confirm proposed fragmentation mechanisms. nih.govnih.gov

In non-clinical metabolite identification studies, organisms or in vitro systems are dosed with the labeled compound. nuvisan.com Samples (e.g., plasma, urine, tissue homogenates) are then analyzed by LC-MS. Drug-related metabolites are readily identified by searching for the characteristic mass spectrometric "doublet" signature: two peaks separated by 3 Da, representing the endogenous (unlabeled) and the deuterated species, or by simply tracing the unique mass of the deuterated compound. This approach allows for the rapid and unambiguous detection of metabolites, even at very low concentrations, distinguishing them from the vast number of endogenous compounds in the sample. researchgate.net

| Fragment Description | Hypothetical Mass (Cefoxitin) | Hypothetical Mass (Cefoxitin-d3) | Mass Shift (Da) |

|---|---|---|---|

| Intact Molecular Ion [M+H]⁺ | 428.0 | 431.0 | +3 |

| Fragment retaining the d3-methoxy group | (e.g., 250.0) | (e.g., 253.0) | +3 |

| Fragment that has lost the methoxy group | (e.g., 397.0) | (e.g., 397.0) | 0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Molecular Interactions

Specifically, the C-D stretching vibrations in Cefoxitin-d3 occur at a much lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This shift moves the signal into a less congested region of the IR spectrum, providing a clear and unique spectroscopic marker for the deuterated methoxy group. nih.gov This distinct peak can be used to study molecular interactions. For example, changes in the position or shape of this C-D vibrational band upon binding to a protein can indicate changes in the local environment or hydrogen bonding involving the methoxy group.

Isotope-edited IR difference spectroscopy is a powerful method for probing subtle structural changes in a protein upon ligand binding. nih.govnih.gov The large number of amide bonds in a protein results in a very strong and broad amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) in its IR spectrum, which makes it difficult to observe the much weaker signals from a bound ligand.

By using an isotopically labeled ligand like Cefoxitin-d3, its unique vibrational modes (such as the C-D stretch) can be monitored without interference from the protein's signals. More advanced applications involve labeling the ligand with ¹³C at a carbonyl group. The ¹³C=O vibration is shifted to a lower frequency, separating it from the protein's main amide I band. springernature.com

In a difference spectroscopy experiment, the IR spectrum of the protein and the spectrum of the free ligand are subtracted from the spectrum of the protein-ligand complex. The resulting "difference spectrum" reveals only the vibrational modes that were altered by the binding event. semanticscholar.org These changes can report on conformational shifts in specific parts of the ligand and in the amino acid residues of the protein's binding pocket, providing insights into the mechanism of interaction.

X-ray Crystallography and Cryo-Electron Microscopy of Cefoxitin-d3 Bound Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional atomic structure of molecules and their complexes.

Cryo-electron microscopy is a revolutionary technique for determining the structures of large protein complexes that are difficult or impossible to crystallize. nih.govnih.gov If Cefoxitin-d3 were to bind to a large, dynamic molecular machine such as a ribosome or a bacterial cell wall synthesis complex, cryo-EM would be the method of choice. It allows for the visualization of the complex in a near-native, vitrified state, providing a snapshot of how Cefoxitin-d3 engages its target within a larger biological assembly.

Computational and Theoretical Approaches in Cefoxitin D3 Research

Molecular Dynamics Simulations of Deuterated Cefoxitin (B1668866) Binding to Target Proteins

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of how a drug like Cefoxitin-d3 interacts with its biological targets, primarily Penicillin-Binding Proteins (PBPs).

While specific MD simulation studies on Cefoxitin-d3 are not extensively documented in publicly available literature, the principles can be inferred from simulations of Cefoxitin and other β-lactams. A study on the interaction between Cefoxitin and Escherichia coli PBP5 utilized hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to analyze the binding. The complex was shown to stabilize after 0.6 nanoseconds of MD simulation, indicating a stable binding interaction. nih.gov Such simulations help in understanding the conformational changes in both the drug and the protein upon binding.

Hydrogen-deuterium exchange (HDX) mass spectrometry, often complemented by MD simulations, is an experimental technique that can probe the conformational dynamics of protein-ligand complexes. nih.gov Applying these integrated methods to the Cefoxitin-d3:PBP system could map the protein-protein interfaces and characterize the induced structural changes upon binding. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Cefoxitin-Target Interactions

| Parameter | Description | Relevance to Cefoxitin-d3 |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. Common examples include CHARMM and Amber. soton.ac.uk | The choice of force field is critical for accurately modeling the interactions of the deuterated compound. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times are needed to observe complex conformational changes and binding/unbinding events. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Used to assess the stability of the Cefoxitin-d3-protein complex over the simulation time. nih.gov |

| Binding Free Energy | The energy change upon binding of a ligand to a protein, which indicates binding affinity. | Calculations can predict whether deuteration leads to a more favorable (stronger) or less favorable (weaker) binding to the target protein. |

Quantum Chemical Calculations for Isotope Effects on Reaction Rates and Stability

Quantum chemical calculations are essential for understanding the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For Cefoxitin-d3 Sodium Salt, replacing hydrogen with deuterium (B1214612) at specific positions can influence its chemical stability and metabolic fate.

The primary KIE occurs when the bond to the isotope is broken or formed in the rate-determining step of a reaction. youtube.com Deuterium forms a stronger covalent bond with carbon than protium (B1232500) does. This is because the heavier mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. wikipedia.org Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-limiting step. nih.gov This phenomenon is the basis for using deuteration to enhance the metabolic stability of drugs, particularly against cytochrome P450-mediated oxidation. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of molecules and transition states. chemrxiv.org These calculations allow for the prediction of KIEs. youtube.com For Cefoxitin-d3, DFT calculations could predict the effect of deuteration on its susceptibility to hydrolysis of the β-lactam ring or on its metabolic degradation pathways.

Table 2: Theoretical Basis of the Deuterium Kinetic Isotope Effect (KIE)

| Concept | Description | Implication for Cefoxitin-d3 |

|---|---|---|

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. It is higher for C-H bonds than for C-D bonds. | The higher energy difference between the ground state and the transition state for C-D bond cleavage results in a slower reaction rate. |

| Transition State Theory | Provides a framework for calculating reaction rates based on the properties of the transition state. wikipedia.org | Used in conjunction with quantum calculations to predict the magnitude of the KIE. |

| Quantum Tunneling | A quantum mechanical phenomenon where a particle tunnels through a reaction barrier instead of passing over it. This effect is more pronounced for lighter isotopes like protium. nih.gov | Deuteration can significantly reduce reaction rates in enzyme-catalyzed reactions where hydrogen tunneling is a major contributor. nih.gov |

In Silico Modeling of Beta-Lactamase Inhibition and Resistance Mechanisms

In silico modeling plays a crucial role in understanding and predicting bacterial resistance to β-lactam antibiotics like Cefoxitin. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. rcsb.org Cefoxitin itself is known to be resistant to many common β-lactamases due to its 7α-methoxy group, but certain enzymes can still confer resistance. rcsb.orgnih.gov

Computational models are used to predict antibiotic resistance phenotypes from genotypic data. For example, statistical models like logistic regression can analyze the presence of specific β-lactamase genes (e.g., blaCTX-M-15) in bacterial isolates to predict their susceptibility to Cefoxitin. nih.gov These models can identify which enzymes are the most significant contributors to resistance and can even uncover previously unknown substrate activities of these enzymes. nih.gov One study demonstrated that incorporating machine learning-identified genotype-phenotype relationships improved the prediction of Cefoxitin resistance in P. aeruginosa by 35%. nih.gov

Table 3: Examples of Beta-Lactamases Conferring Cefoxitin Resistance

| Enzyme Class | Specific Enzyme Example | Bacterial Source Example |

|---|---|---|

| Class A | CFX-A | Bacteroides vulgatus rcsb.org |

| Class A | CTX-M-9 | Escherichia coli rcsb.org |

| Class B | CAM-1 | Pseudomonas aeruginosa rcsb.org |

| Class B | NDM-1 | Escherichia coli rcsb.org |

Source: Adapted from data identified by the Comprehensive Antibiotic Resistance Database (CARD). rcsb.org

Docking Studies and Pharmacophore Modeling for Receptor Interaction Prediction

Molecular docking and pharmacophore modeling are fundamental computational techniques for predicting how a ligand (drug) will bind to a receptor (protein target). nih.gov These methods are instrumental in drug discovery and in understanding the mechanism of action of existing drugs like Cefoxitin.

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. mdpi.comscilit.com For Cefoxitin-d3, a pharmacophore model would define the key features that allow it to bind to the active site of Penicillin-Binding Proteins. This model can then be used as a 3D query to screen large databases for other molecules with similar features that might also act as effective antibiotics. scilit.comfrontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It uses scoring functions to estimate the binding affinity, which is reported as a docking score. frontiersin.org Docking studies of Cefoxitin into the active site of various PBPs can reveal the specific amino acid residues involved in the binding interaction and the geometry of the complex. This information is critical for understanding its inhibitory mechanism. For Cefoxitin-d3, docking studies would be virtually identical to those for Cefoxitin, as the addition of deuterium does not change the molecular topology or the electronic features that docking algorithms primarily consider. However, the results from docking can serve as the starting point for more sophisticated methods like MD simulations (see Section 7.1), where the subtle effects of deuteration can be explored.

A recent study used molecular docking and MD simulations to investigate the resistance mechanism of Cefoxitin in MRSA. nih.gov The study explored the binding interactions between Cefoxitin and both wild-type and mutated PBP2a, providing atomic-level insights into how mutations affect drug binding. nih.gov

Table 4: Key Features in Pharmacophore and Docking Studies

| Technique | Key Feature/Output | Application to Cefoxitin-d3 |

|---|---|---|

| Pharmacophore Modeling | Hydrogen Bond Acceptors (HBA) | Identifies key carbonyl and oxygen atoms in Cefoxitin-d3 involved in binding. |

| Hydrogen Bond Donors (HBD) | Identifies key amine and hydroxyl groups in Cefoxitin-d3 involved in binding. | |

| Hydrophobic/Aromatic Features | Maps the thiophene (B33073) ring and other nonpolar parts of the molecule essential for receptor fit. | |

| Molecular Docking | Binding Pose/Orientation | Predicts the three-dimensional structure of the Cefoxitin-d3:PBP complex. |

| Docking Score (e.g., kcal/mol) | Estimates the binding affinity and ranks potential binding modes. |

Future Research Directions and Methodological Innovations with Cefoxitin D3 Sodium Salt

Development of Novel Site-Specific Isotopic Labeling Strategies

The strategic placement of isotopes within a molecule can provide unparalleled insights into chemical reactions and metabolic pathways. wikipedia.org While Cefoxitin-d3 is labeled on the methoxy (B1213986) group, future research is aimed at developing more complex, site-specific isotopic labeling strategies for the Cefoxitin (B1668866) molecule. pharmaffiliates.com These strategies involve placing isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific, functionally important positions within the molecule. nih.govnih.gov

The goal of these novel strategies is to create a toolkit of Cefoxitin isotopologues that can be used to probe different aspects of its biological activity. For instance, labeling the β-lactam ring, a key functional center of the antibiotic, could allow researchers to monitor its interaction with bacterial transpeptidases and β-lactamases with high precision using techniques like NMR and IR spectroscopy. nih.gov Such studies are vital for understanding the mechanisms of antibiotic action and the growing challenge of antibiotic resistance. nih.gov

Current methodologies for achieving site-specific labeling include:

Biosynthetic Approaches: Utilizing auxotrophic bacterial strains that require specific labeled amino acids for growth, allowing for the incorporation of isotopes at precise locations in complex biomolecules. nih.gov

Chemical Synthesis: Developing multi-step synthetic pathways that introduce isotopes at desired positions, providing a high degree of control over the final labeled product. nih.gov

Enzymatic Catalyzed Labeling: Using enzymes to catalyze the incorporation of isotopes, which can offer high specificity and efficiency. bioglyco.com

These advanced labeling patterns would enable researchers to conduct sophisticated biophysical studies that are not possible with uniformly labeled compounds, providing a clearer picture of drug-target interactions and the dynamics of antibiotic resistance. nih.govnih.gov

Integration of Deuterated Cefoxitin with "Omics" Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, are revolutionizing our understanding of biological systems. nih.govnih.gov Integrating Cefoxitin-d3 Sodium Salt into "omics" workflows presents a powerful strategy for elucidating the systems-level response of bacteria to antibiotic exposure.

In these studies, Cefoxitin-d3 serves as a stable isotope-labeled internal standard (SIL-IS). Its key advantages in mass spectrometry-based analyses include:

Accurate Quantification: It allows for the precise measurement of the unlabeled Cefoxitin in complex biological samples like plasma or bacterial lysates. kcasbio.comclearsynth.com

Correction for Matrix Effects: The deuterated standard co-elutes with the unlabeled drug, helping to normalize variations in instrument response caused by other molecules in the sample (matrix effects). kcasbio.com

Metabolite Tracking: It can be used to trace the metabolic fate of Cefoxitin within an organism, helping to identify and quantify its breakdown products. pharmaffiliates.com

By combining proteomics and metabolomics, researchers can simultaneously observe how Cefoxitin affects bacterial protein expression and metabolic pathways. nih.gov For example, this integrated approach could identify new proteins or metabolic shifts associated with the development of Cefoxitin resistance. nih.gov This provides a comprehensive view of the biochemical alterations within bacteria when exposed to the antibiotic, potentially revealing novel drug targets and biomarkers for monitoring drug susceptibility. nih.gov

| "Omics" Technology | Role of this compound | Research Goal | Potential Outcome |

|---|---|---|---|

| Proteomics | Internal standard for quantifying protein expression changes. | Identify bacterial proteins affected by Cefoxitin treatment. | Discovery of new antibiotic resistance mechanisms and drug targets. nih.gov |

| Metabolomics | Tracer for metabolic pathways and internal standard for metabolite quantification. | Understand how Cefoxitin alters bacterial metabolism. | Identification of metabolic vulnerabilities in bacteria that could be exploited by new drugs. nih.gov |

Application in Advanced Non-Invasive Imaging Techniques

While stable isotopes like deuterium are not directly detectable by imaging techniques such as PET or SPECT, which require radionuclides, their use in conjunction with other methods holds potential. The primary application of deuterated compounds in this context is linked to Magnetic Resonance Spectroscopy (MRS), a non-invasive analytical technique. Deuterium can alter the magnetic properties of a molecule, and specialized MRS techniques could potentially be developed to track the presence and metabolic processing of Cefoxitin-d3 in vivo.

However, the direct application of Cefoxitin-d3 in mainstream non-invasive imaging is currently limited. Future innovations could involve coupling Cefoxitin to an imaging agent or developing novel imaging modalities that are sensitive to deuterium labeling. For now, the strength of Cefoxitin-d3 lies in its utility as an internal standard for quantitative analysis in biofluids and tissues obtained for ex vivo analysis, which can complement imaging studies by providing precise concentration data. clearsynth.com

Role in the Evolution of Deuterated Standards for Global Research Harmonization and Regulatory Compliance

The use of deuterated compounds as internal standards in bioanalytical methods is becoming a global benchmark for quality and accuracy. kcasbio.com Regulatory bodies, such as the European Medicines Agency (EMA), have noted that a vast majority of submissions for drug approval incorporate stable isotope-labeled internal standards. kcasbio.com this compound is part of this evolution towards greater precision and reliability in pharmaceutical research and development.

The key roles of deuterated standards like Cefoxitin-d3 in research harmonization and regulatory compliance include:

Q & A

Q. How can machine learning optimize the synthesis of deuterated compounds like this compound?

- Methodological Answer : Train neural networks on historical reaction data (yield, purity, isotopic enrichment) to predict optimal deuteration conditions. Validate models with robotic synthesis platforms for high-throughput experimentation. Integrate feedback loops to refine predictions based on real-time LC-MS/NMR outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.